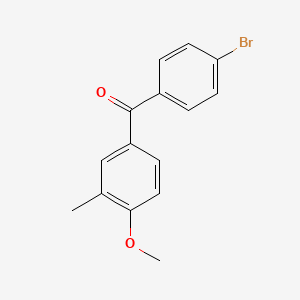

Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)- is an organic compound with the molecular formula C14H11BrO2 It is a derivative of benzophenone, where one phenyl ring is substituted with a bromine atom and the other with a methoxy and methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

Starting Materials: 4-bromobenzoyl chloride and 4-methoxy-3-methylbenzene.

Catalyst: Aluminum chloride (AlCl3).

Solvent: Dichloromethane (CH2Cl2) or another suitable non-polar solvent.

Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-bromo-4-methoxy-3-methylbenzophenone.

Reduction: Formation of 4-bromo-4-methoxy-3-methylbenzyl alcohol.

Substitution: Formation of 4-amino-4-methoxy-3-methylbenzophenone or 4-thio-4-methoxy-3-methylbenzophenone.

Scientific Research Applications

Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)- involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Methanone, (4-bromophenyl)(4-methoxyphenyl)-: Similar structure but lacks the methyl group.

Methanone, (4-bromophenyl)(3-methoxyphenyl)-: Similar structure but with the methoxy group in a different position.

Methanone, (4-bromophenyl)phenyl-: Lacks both the methoxy and methyl groups.

Uniqueness

Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)- is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s electronic properties, making it a valuable molecule for various applications.

Biological Activity

Methanone, specifically the compound (4-bromophenyl)(4-methoxy-3-methylphenyl)-, is a phenylmethanone derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of bromine and methoxy groups, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its enzyme inhibition, receptor binding, cytotoxicity, and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of (4-bromophenyl)(4-methoxy-3-methylphenyl)- can be represented as follows:

This structure comprises a bromobenzene and a methoxy-substituted methylphenyl group, which contribute to its reactivity and biological interactions.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its interaction with various receptors, including endothelin receptors, where it shows considerable affinity for both ET_A and ET_B receptors . Such interactions suggest potential applications in treating conditions related to vascular dysfunction.

Cytotoxicity Studies

Cytotoxicity evaluations reveal that (4-bromophenyl)(4-methoxy-3-methylphenyl)- demonstrates selective cytotoxic effects against certain cancer cell lines. For instance, studies have shown that it possesses low acute toxicity with an LD50 value of approximately 2.8–2.9 mol/kg in rats . Furthermore, it has been noted for its permeability through the blood-brain barrier (BBB), indicating potential efficacy in treating central nervous system disorders .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. It has shown promising results in inhibiting the growth of multi-drug resistant bacteria. For example, it demonstrated a minimum inhibitory concentration (MIC) of 6.25 mg/mL against XDR-Salmonella Typhi . Such findings underscore its potential as a lead compound in developing new antibacterial agents.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that (4-bromophenyl)(4-methoxy-3-methylphenyl)- exhibits unique biological profiles when compared to similar phenylmethanones. The presence of bromine and methoxy groups significantly enhances its biological activity compared to compounds lacking these substituents.

| Compound Name | Structure | MIC against S. Typhi |

|---|---|---|

| (4-Bromo-3-methylphenyl)methanol | Structure | 50 mg/mL |

| (4-Methoxyphenyl)(4-bromophenyl)methanol | Structure | 25 mg/mL |

| (4-Bromophenyl)(4-methoxy-3-methylphenyl)- | Structure | 6.25 mg/mL |

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the effects of this compound on Caco-2 cells (human colon cancer cell line), reporting high permeability and no observed carcinogenic effects at tested doses .

- Antimicrobial Testing : Another study focused on the antimicrobial activity against various strains, highlighting its effectiveness against resistant strains such as XDR-Salmonella Typhi and suggesting further exploration into its mechanism of action .

Properties

CAS No. |

89946-90-7 |

|---|---|

Molecular Formula |

C15H13BrO2 |

Molecular Weight |

305.17 g/mol |

IUPAC Name |

(4-bromophenyl)-(4-methoxy-3-methylphenyl)methanone |

InChI |

InChI=1S/C15H13BrO2/c1-10-9-12(5-8-14(10)18-2)15(17)11-3-6-13(16)7-4-11/h3-9H,1-2H3 |

InChI Key |

WASPSACMTYEINR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Br)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.